6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
Description
6-Bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine; hydrochloride is a chromene-derived amine compound with a bromine substituent at position 6, a methoxy group at position 8, and an N-methylated amine moiety at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system modulation .
Properties
Molecular Formula |
C11H15BrClNO2 |
|---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-13-9-4-7-3-8(12)5-10(14-2)11(7)15-6-9;/h3,5,9,13H,4,6H2,1-2H3;1H |
InChI Key |
XARGYRXEWXKJKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=C(C(=CC(=C2)Br)OC)OC1.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs share the chromen-3-amine core but differ in substituents, heteroatoms, or ring saturation. Below is a comparative analysis based on synthesis routes, physicochemical properties, and bioactivity:
Substituent Variants
- 6,8-Dichloro-N-Methyl-3,4-Dihydro-2H-Chromen-3-Amine (CAS 885271-44-3): This analog replaces bromine and methoxy groups with chlorine atoms at positions 6 and 6.
5-Alkoxy-2H-Chromen-8-Amines (e.g., 5-(4-Methoxybenzyloxy)-8-nitro-2H-chromene):
These compounds feature alkoxy substituents at position 5 and nitro/amine groups at position 7. The nitro group in intermediates (e.g., compound 5) increases reactivity for reduction to amines, as seen in ’s synthesis pathway. The absence of bromine and N-methylation in these analogs limits their structural resemblance to the target compound .
Heterocyclic Modifications
- 6-Bromo-3,4-Dihydro-2H-1-Benzothiopyran-4-Amine 1,1-Dioxide Hydrochloride :
This sulfur-containing analog substitutes the chromene oxygen with a sulfone group (S,S-dioxide). Sulfone groups enhance polarity and metabolic stability but may reduce membrane permeability compared to the target compound’s ether linkage .
Methodological Considerations in Structural Analysis
- Graph-Based Comparison : highlights the importance of graph-theoretical methods for comparing chromene derivatives. The target compound’s bromine and methoxy groups create unique topological indices, distinguishing it from chlorine or sulfone analogs in similarity searches .
- Crystallography Tools : Software like SHELX and OLEX2 are critical for resolving structural ambiguities in chromene derivatives, particularly in confirming halogen positions and salt forms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-8-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine; hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves bromination of a pre-functionalized chromene scaffold, followed by N-methylation and subsequent HCl salt formation. For example, bromination can be achieved using N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature (0–5°C). Methylation may employ methyl iodide in the presence of a base like K2CO3 in DMF. Optimize stoichiometry (e.g., 1.2 equivalents of NBS for selective bromination) and monitor intermediates via TLC or HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR peaks to PubChem data (e.g., InChI Key: NSLATPDKWVAAIL-UHFFFAOYSA-N) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 274.04 (C11H14BrNO2·HCl).
- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated in analogous bromochroman-amine structures .
Q. What safety precautions are critical when handling this compound?
- Methodology : Refer to hazard statements (e.g., H302, H315) from PubChem. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers. Avoid exposure to moisture due to HCl salt hygroscopicity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodology : Employ density functional theory (DFT) to model bromination and methylation transition states. Use software like Gaussian or ORCA to predict regioselectivity and energy barriers. Cross-validate with experimental yields (e.g., ICReDD’s feedback loop integrating quantum calculations and lab data) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable-temperature NMR : Probe dynamic effects like ring-flipping in the chromen-amine scaffold.
- 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of methoxy and bromo groups.
- Comparative analysis : Benchmark against structurally characterized analogs (e.g., (R)-8-bromochroman-4-amine hydrochloride) .
Q. How does the bromo-methoxy substitution pattern influence biological activity in receptor binding assays?
- Methodology : Design SAR studies by synthesizing analogs (e.g., 6-chloro or 8-ethoxy variants). Use radioligand displacement assays (e.g., for serotonin or adrenergic receptors) to quantify affinity shifts. Statistical analysis (ANOVA) to determine significance of substituent effects .
Q. What experimental approaches mitigate degradation during long-term stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
